molecular formula C8H17BrS B13156724 1-Bromo-5-(ethylsulfanyl)-2-methylpentane

1-Bromo-5-(ethylsulfanyl)-2-methylpentane

Cat. No.: B13156724
M. Wt: 225.19 g/mol
InChI Key: APNMZPLVDXYCHA-UHFFFAOYSA-N
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Description

1-Bromo-5-(ethylsulfanyl)-2-methylpentane is an organic compound characterized by the presence of a bromine atom, an ethylsulfanyl group, and a methyl group attached to a pentane chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-5-(ethylsulfanyl)-2-methylpentane typically involves the bromination of 5-(ethylsulfanyl)-2-methylpentane. This can be achieved through the reaction of 5-(ethylsulfanyl)-2-methylpentane with bromine in the presence of a suitable solvent such as carbon tetrachloride or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-5-(ethylsulfanyl)-2-methylpentane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide ions, alkoxide ions, or amines, leading to the formation of corresponding alcohols, ethers, or amines.

    Oxidation Reactions: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom, forming 5-(ethylsulfanyl)-2-methylpentane.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide in aqueous or alcoholic solution.

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed:

    Substitution: 5-(ethylsulfanyl)-2-methylpentanol.

    Oxidation: 1-Bromo-5-(ethylsulfinyl)-2-methylpentane or 1-Bromo-5-(ethylsulfonyl)-2-methylpentane.

    Reduction: 5-(ethylsulfanyl)-2-methylpentane.

Scientific Research Applications

1-Bromo-5-(ethylsulfanyl)-2-methylpentane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-5-(ethylsulfanyl)-2-methylpentane involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the ethylsulfanyl group can undergo oxidation or reduction. These reactions can alter the compound’s chemical properties and its interactions with other molecules, leading to various effects.

Comparison with Similar Compounds

    1-Bromo-5-fluoropentane: Similar in structure but with a fluorine atom instead of an ethylsulfanyl group.

    1-Bromo-5-chloropentane: Contains a chlorine atom instead of an ethylsulfanyl group.

    1-Bromo-5-iodopentane: Contains an iodine atom instead of an ethylsulfanyl group.

Properties

Molecular Formula

C8H17BrS

Molecular Weight

225.19 g/mol

IUPAC Name

1-bromo-5-ethylsulfanyl-2-methylpentane

InChI

InChI=1S/C8H17BrS/c1-3-10-6-4-5-8(2)7-9/h8H,3-7H2,1-2H3

InChI Key

APNMZPLVDXYCHA-UHFFFAOYSA-N

Canonical SMILES

CCSCCCC(C)CBr

Origin of Product

United States

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